3-(1,3-Dithiolan-2-yl)aniline
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Overview
Description
3-(1,3-Dithiolan-2-yl)aniline is an organic compound characterized by the presence of a 1,3-dithiolan-2-yl group attached to an aniline moiety
Mechanism of Action
Target of Action
A related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, has been found to interact with the promyelocytic leukemia–retinoic acid receptor alpha (pml–rarα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the PML gene and the RARα gene .
Mode of Action
The related compound, 4-(1,3,2-dithiarsolan-2-yl)aniline, is capable of covalently modifying a cysteine-rich region of the pml moiety of the pml–rarα fusion protein, leading to proteasome-dependent degradation of the oncogenic pml–rarα fusion protein .
Biochemical Pathways
Arsenic trioxide, a related compound, has been shown to disrupt mitochondrial functions and cellular redox processes, activate different caspases, and downregulate bcl-2 expression .
Pharmacokinetics
Organic arsenic compounds provide better options for pharmaceutical optimization .
Result of Action
Arsenic trioxide, a related compound, can induce apoptosis of hematologic cancer cells and solid tumor cells via a myriad of mechanisms .
Biochemical Analysis
Biochemical Properties
It is known that dithiolane derivatives, such as 3-(1,3-Dithiolan-2-yl)aniline, can interact with various biomolecules The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context
Cellular Effects
Similar compounds have been shown to exhibit cytotoxicity towards several solid tumor cell lines, with lower toxicity to normal cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-yl)aniline typically involves the reaction of 1,3-dithiolane with aniline under specific conditions. . The reaction is carried out in the presence of a solvent such as ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithiolan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
3-(1,3-Dithiolan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against certain cancer cell lines.
Medicine: Explored for its therapeutic potential in treating diseases such as acute promyelocytic leukemia.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,3,2-Dithiarsolan-2-yl)aniline: Similar structure but contains an arsenic atom instead of sulfur.
1,3-Dithianes: Compounds with a similar dithiolane ring but different substituents.
Uniqueness
3-(1,3-Dithiolan-2-yl)aniline is unique due to its specific combination of the 1,3-dithiolan-2-yl group and aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-dithiolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMKFWMYTKRSBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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